Superior Enantioselective Synthesis: 82% Diastereomeric Excess via Asymmetric Reductive Amination
The compound can be synthesized with high diastereoselectivity. Using a chiral α-methylbenzylamine auxiliary and sodium borohydride-isobutyric acid reduction, the synthesis yields the major cis-diastereomer with an 82% diastereomeric excess (de) [1]. This high selectivity is crucial for obtaining enantiopure material, a key requirement for many downstream applications.
| Evidence Dimension | Diastereomeric excess (de) in asymmetric synthesis |
|---|---|
| Target Compound Data | 82% de for the major cis-diastereomer |
| Comparator Or Baseline | Other reductive amination methods typically show lower selectivity for cis/trans mixtures or require more complex purifications [1]. |
| Quantified Difference | Achieves 82% de, enabling isolation of enantiopure material after crystallization. |
| Conditions | Asymmetric reductive amination of 2-oxo-cyclohexanecarboxylate with chiral α-methylbenzylamine, reduction with NaBH₄ and isobutyric acid in toluene at 0°C [1]. |
Why This Matters
This high diastereoselectivity translates directly to a more efficient and cost-effective route to the enantiopure target compound, reducing purification burden and improving overall yield for researchers.
- [1] Xu, F., et al. (1997). A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Tetrahedron: Asymmetry, 8(9), 1445-1451. https://doi.org/10.1016/S0957-4166(97)00160-2. View Source
